molecular formula C13H21NO4 B2361204 (1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate CAS No. 836607-50-2

(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate

Cat. No.: B2361204
CAS No.: 836607-50-2
M. Wt: 255.314
InChI Key: RZIDCDXFSTUXMB-VHSXEESVSA-N
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Description

“(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate” is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.314 .


Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the changes in bond lengths and angles, reaction barrier heights, and other properties . Specific details for this compound are not available.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 255.31 . Other physical and chemical properties like boiling point, melting point, solubility, etc., are not available.

Scientific Research Applications

Electroorganic Reactions and Stereoselectivity

One significant area of research involving similar compounds to (1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate is in electroorganic reactions. For instance, Utley et al. (1995) studied the electrochemical hydrodimerisation of Methyl 4-tert-Butylcyclohex-1-enecarboxylate, noting its highly stereoselective nature. This research highlights the potential of such compounds in precise synthetic processes where stereochemistry is critical (Utley et al., 1995).

Synthesis and Selectivity

Another important aspect of research is the development of efficient synthesis methods for similar compounds. Badland et al. (2010) described an improved synthesis of a closely related compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, using milder and more selective conditions (Badland et al., 2010). This research is valuable for producing such compounds more efficiently and with higher selectivity.

Stereochemistry and Mechanism in Hydrogenation

The stereochemistry and mechanism of hydrogenation of related compounds are also a focus of research. Matteis and Utley (1992) explored the cathodic hydrogenation of Methyl 4-tert-butylcyclohex-1-enecarboxylate, providing insights into the reaction conditions and stereochemical outcomes, which can be crucial for understanding similar hydrogenation processes in compounds like this compound (Matteis & Utley, 1992).

Chiral Monomers and Polymerization

Research by Qu et al. (2009) on the synthesis and chiroptical properties of amino acid-derived poly(methylpropargyl ester)s, including compounds similar to this compound, demonstrates the potential of these compounds in creating polymers with specific molecular orientations (Qu et al., 2009).

Properties

IUPAC Name

methyl (1R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIDCDXFSTUXMB-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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